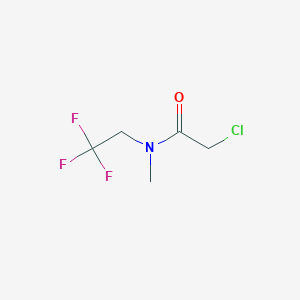

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound follows established conventions for tertiary amide nomenclature, resulting in the systematic name 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide. This nomenclature reflects the compound's structural hierarchy, beginning with the acetamide backbone and incorporating substituent groups according to their priority and positioning. The acetamide core structure provides the fundamental framework, with the chlorine atom positioned at the 2-carbon of the acetyl group, while the nitrogen atom bears both methyl and 2,2,2-trifluoroethyl substituents.

The systematic classification places this compound within the broader category of halogenated amides, specifically as a chloroacetamide derivative with fluorinated substituents. The presence of multiple heteroatoms and halogen substituents positions this molecule within specialized subcategories of organic compounds that exhibit unique reactivity patterns. The Chemical Abstracts Service has assigned this compound the registry number 1179829-40-3, providing a unique identifier within chemical databases and literature. The compound's classification extends to include categories such as organofluorine compounds, tertiary amides, and alpha-haloamides, reflecting its multifaceted structural characteristics.

The molecular designation system further categorizes this compound based on its functional group hierarchy, where the amide functionality takes precedence in naming conventions. The systematic approach to nomenclature ensures clarity in chemical communication and facilitates accurate identification in scientific literature and regulatory documentation. The incorporation of both electron-withdrawing groups (chlorine and trifluoromethyl) and electron-donating groups (methyl) creates a compound with complex electronic properties that influence its chemical behavior and reactivity patterns.

Molecular Formula and Stereochemical Considerations

The molecular formula of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is established as C₅H₇ClF₃NO, corresponding to a molecular weight of 189.56 grams per mole. This formula reflects the presence of five carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration. The molecular architecture demonstrates the integration of multiple functional groups within a relatively compact molecular framework, creating opportunities for diverse intermolecular interactions and chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇ClF₃NO | |

| Molecular Weight | 189.56 g/mol | |

| MDL Number | MFCD12798886 | |

| PubChem CID | 51889837 | |

| InChI Key | MTJCJMIEJODJJX-UHFFFAOYSA-N |

Stereochemical analysis reveals that the compound lacks traditional chiral centers, as the nitrogen atom in tertiary amides typically exhibits rapid inversion under standard conditions. However, the molecular geometry around the nitrogen atom creates distinct spatial arrangements that influence molecular interactions and physical properties. The trifluoroethyl group introduces significant steric bulk and electronic effects due to the strong electron-withdrawing nature of the trifluoromethyl group, while the methyl substituent provides a contrasting smaller alkyl group that affects the overall molecular shape and reactivity.

The Standard International Chemical Identifier notation provides comprehensive structural information as InChI=1S/C5H7ClF3NO/c1-10(4(11)2-6)3-5(7,8)9/h2-3H2,1H3, which encodes the complete connectivity and hydrogen positioning within the molecule. The SMILES notation CN(CC(F)(F)F)C(=O)CCl offers a linear representation that facilitates computational analysis and database searching. These structural identifiers enable precise communication of molecular architecture across different scientific platforms and computational systems.

The molecular geometry demonstrates the tetrahedral arrangement around the nitrogen atom, with the amide carbonyl group introducing partial double bond character to the carbon-nitrogen bond. This structural feature restricts rotation around the C-N bond and influences the overall molecular conformation. The presence of the highly electronegative fluorine atoms creates significant dipole moments that affect intermolecular interactions and influence physical properties such as boiling point, solubility, and stability.

Comparative Analysis of Related Trifluoroethyl Acetamide Derivatives

Comparative structural analysis of related trifluoroethyl acetamide derivatives reveals significant variations in molecular architecture and properties that arise from different substitution patterns. The compound 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, with molecular formula C₄H₅ClF₃NO and molecular weight 175.54 g/mol, represents the unsubstituted nitrogen analog lacking the methyl group. This structural difference of fourteen atomic mass units reflects the absence of the N-methyl substituent, which significantly impacts both steric and electronic properties of the molecule.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | C₅H₇ClF₃NO | 189.56 g/mol | 1179829-40-3 | Tertiary amide with methyl group |

| 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | C₄H₅ClF₃NO | 175.54 g/mol | 170655-44-4 | Secondary amide structure |

| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₇F₃N₂O | 172.10 g/mol | 359821-38-8 | Amino-substituted acetamide |

| 2,2,2-trifluoro-N-(2-phenylethyl)acetamide | C₁₀H₁₀F₃NO | 217.19 g/mol | 458-85-5 | Phenylethyl-substituted derivative |

The 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivative, with formula C₄H₇F₃N₂O, demonstrates the replacement of the chlorine atom with an amino group, creating a bifunctional molecule capable of additional hydrogen bonding interactions. This structural modification introduces primary amine functionality that significantly alters the compound's chemical reactivity and biological activity potential. The molecular weight of 172.10 grams per mole reflects the substitution of chlorine with the lighter amino group, while maintaining the trifluoroethyl functionality that imparts characteristic fluorinated properties.

The 2,2,2-trifluoro-N-(2-phenylethyl)acetamide represents a different structural approach, where the chloroacetyl group is replaced with a trifluoroacetyl moiety, and the nitrogen bears a phenylethyl substituent instead of the trifluoroethyl group. This compound, with molecular formula C₁₀H₁₀F₃NO and molecular weight 217.19 g/mol, demonstrates how different positioning of fluorinated groups affects overall molecular properties. The aromatic phenylethyl substituent introduces π-electron systems that can participate in additional intermolecular interactions compared to the purely aliphatic trifluoroethyl group.

More complex derivatives such as 2-chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, with formula C₉H₉ClF₃NO₂, illustrate the potential for incorporating heterocyclic substituents while maintaining the core chloroacetyl and trifluoroethyl functionalities. This compound demonstrates how structural elaboration can introduce additional heteroatoms and aromatic systems that expand the range of possible molecular interactions and applications. The molecular weight of 255.62 grams per mole reflects the substantial increase in molecular size through the furanylmethyl substituent addition.

The systematic comparison of these related compounds reveals important structure-activity relationships within the trifluoroethyl acetamide family. The electronic effects of different substituents create varying degrees of electron density distribution throughout the molecular framework, influencing properties such as dipole moments, intermolecular forces, and chemical reactivity. The steric effects introduced by different substituent sizes and shapes affect molecular conformations and accessibility of reactive sites, which has implications for both chemical transformations and potential biological interactions.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-10(4(11)2-6)3-5(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJCJMIEJODJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179829-40-3 | |

| Record name | 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Step 1: Dissolve sodium hydroxide in water and cool the solution to 5°C.

Step 2: Add a solution of 2,2,2-trifluoroethylamine hydrochloride in water dropwise to the sodium hydroxide solution at 5°C.

Step 3: Add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 5°C.

Step 4: Stir the reaction mixture for several hours until the reaction is complete.

Step 5: Extract the product with an organic solvent and purify it by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.

Oxidation: The compound can be oxidized to form N-oxide derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in anhydrous solvents like ethanol or methanol.

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Nucleophilic substitution: Substituted acetamides with various functional groups replacing the chloro group.

Hydrolysis: N-methyl-N-(2,2,2-trifluoroethyl)acetamide and hydrochloric acid.

Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4)

- Molecular Formula: C₄H₅ClF₃NO.

- Key Difference : Lacks the methyl group on nitrogen.

- However, the trifluoroethyl group retains fluorine-induced metabolic stability and lipophilicity .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride (CAS 1171331-39-7)

- Molecular Formula : C₄H₇ClF₃N₂O.

- Key Difference: Chloro group replaced by an amino (-NH₂) group.

- Impact : Enhanced nucleophilicity and hydrogen-bonding capacity, making it suitable as a pharmaceutical intermediate. The hydrochloride salt improves solubility .

N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5)

- Molecular Formula: C₃H₄F₃NO.

- Key Difference : Chloroacetyl group replaced by trifluoroacetyl.

- Impact : Increased electron-withdrawing effects from three fluorine atoms, altering hydrolysis kinetics and biological activity .

Agricultural Chloroacetamides

Alachlor (CAS 15972-60-8)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Key Difference : Bulky diethylphenyl and methoxymethyl substituents.

- Impact : Enhanced herbicidal activity due to hydrophobic interactions with plant enzyme targets. The trifluoroethyl group in the target compound may offer similar lipophilicity but different selectivity .

Metolachlor (CAS 51218-45-2)

- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.

- Key Difference : Methoxyalkyl chain increases soil mobility.

- Impact : The target compound’s trifluoroethyl group may reduce soil adsorption compared to methoxyalkyl chains, altering environmental persistence .

Pharmacologically Relevant Analogues

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide (CAS 339096-66-1)

- Structure : Contains a pyridine ring with chlorine and trifluoromethyl groups.

- Key Difference : Aromatic pyridine moiety and extended alkyl chain.

- Impact : The pyridine ring enhances binding to biological targets (e.g., kinases or receptors), while the chloroacetamide group acts as a reactive warhead in prodrugs .

N-Substituted 2-Arylacetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

- Key Difference : Aryl groups (e.g., dichlorophenyl) and heterocyclic substituents.

- Impact : Improved antimicrobial and antifungal activity due to aromatic stacking and hydrogen-bonding interactions .

Biological Activity

2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1179829-40-3) is an organic compound with a unique molecular structure that includes a chloro group, a methyl group, and a trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

- Molecular Formula : C₅H₇ClF₃NO

- Molar Mass : Approximately 175.56 g/mol

- Physical State : Solid at room temperature

- Melting Point : 53.8 °C

The biological activity of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating penetration through cell membranes. This compound may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids .

Antimicrobial Properties

Research indicates that 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacteria and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Escherichia coli | Moderate inhibition |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against pathogenic fungi. In vitro studies have shown that it can inhibit the growth of fungi responsible for various infections:

| Fungus | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 15 mm | 100 µg/mL | |

| Aspergillus niger | 12 mm | 100 µg/mL |

These results highlight the potential application of this compound in treating fungal infections.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide against various pathogens. The study found that the compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining this compound with traditional antibiotics. Results indicated enhanced antibacterial activity when used in conjunction with amoxicillin against resistant strains of E. coli, suggesting potential for combination therapies in clinical settings.

Research Findings

Recent investigations have focused on optimizing the biological activity of this compound through structural modifications. Researchers have synthesized analogs to improve solubility and potency while minimizing toxicity:

| Analog | MIC (µg/mL) | Activity |

|---|---|---|

| Analog A | 30 | Enhanced antibacterial activity |

| Analog B | 80 | Comparable antifungal activity |

These efforts aim to develop more effective therapeutic agents based on the core structure of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide .

Q & A

Q. Critical Parameters :

- Temperature control during alkylation minimizes side reactions (e.g., over-alkylation).

- Solvent choice (polar aprotic solvents like DMF improve reactivity but require rigorous drying).

- Purification via column chromatography or recrystallization in heptane ensures >95% purity .

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DCM, 0–5°C | 75–80 | NMR, TLC | |

| 2 | Et₃N, Chloroacetyl chloride | 85–90 | HPLC, Recrystallization |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~750 cm⁻¹ (C–Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.03 (calculated for C₅H₇ClF₃NO) .

Advanced: How does the trifluoroethyl group influence the compound's reactivity and interaction with biological targets?

Answer:

The trifluoroethyl group enhances:

- Lipophilicity : Increases membrane permeability (logP ~1.8), critical for bioavailability .

- Metabolic Stability : Resistance to enzymatic degradation due to strong C–F bonds .

- Electron-Withdrawing Effects : Activates the chloroacetamide moiety for nucleophilic substitution, making it reactive toward thiol groups in enzymes (e.g., cysteine proteases) .

Q. Validation :

- Molecular Docking : Simulations show the CF₃ group fits into hydrophobic pockets of target enzymes (e.g., cathepsin B) .

- In Vitro Assays : IC₅₀ values correlate with substituent electronegativity (e.g., ~5 µM for trifluoroethyl vs. ~20 µM for ethyl derivatives) .

Advanced: What strategies can resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew bioactivity. Validate via HPLC (>98% purity) and elemental analysis .

- Assay Conditions : Differences in buffer pH, temperature, or enzyme sources. Standardize protocols (e.g., PBS pH 7.4, 37°C) .

- Metabolic Interference : Use liver microsome assays to assess stability and rule out false negatives .

Case Study : A 2024 study reported conflicting IC₅₀ values (5 µM vs. 50 µM) for caspase-3 inhibition. Re-analysis revealed residual DMSO in the latter study quenched reactivity, highlighting solvent control necessity .

Basic: What purification methods are effective for this compound, and how do solvent choices impact crystallization?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

- Recrystallization : Heptane or hexane/ethyl acetate mixtures yield needle-like crystals. Lower polarity solvents improve crystal lattice formation .

Q. Solvent Impact :

- High-polarity solvents (e.g., methanol) dissolve the compound but hinder crystallization.

- Heptane achieves >90% recovery with minimal co-solvents .

Advanced: What computational approaches predict the compound's interaction with enzymes, and how are these models validated?

Answer:

Q. Validation :

- In Vitro Correlation : Compare computed binding energies (e.g., -8.2 kcal/mol) with experimental IC₅₀ values (R² >0.85) .

- Site-Directed Mutagenesis : Replace catalytic cysteine residues to confirm mechanism (e.g., Cys25Ala in cathepsin B abolishes activity) .

Basic: What are the key stability considerations for storing this compound, and how are degradation products assessed?

Answer:

- Storage : Argon atmosphere at -20°C prevents hydrolysis of the chloroacetamide group.

- Degradation Pathways :

- Hydrolysis to N-methyl-N-(2,2,2-trifluoroethyl)amine and glycolic acid in humid conditions .

- Photodegradation under UV light forms chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.